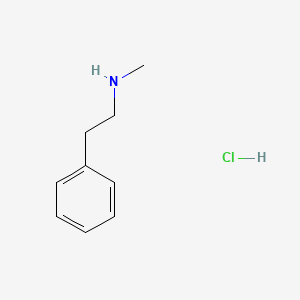
Chlorhydrate de N-méthylphénéthylamine
Vue d'ensemble
Description
Phenethylamine, N-methyl-, hydrochloride (also known as N-methyl-phenethylamine or NMPEA) is a stimulant drug primarily used in scientific research. It is a derivative of the phenethylamine class of compounds, and is structurally related to amphetamine and other stimulants. It has been used in research studies to explore the effects of stimulant drugs on the body and brain, and to test potential treatments for conditions such as attention deficit hyperactivity disorder (ADHD). NMPEA is a potent stimulant drug and is known to produce effects such as increased alertness, increased focus, improved mood, and increased energy.
Applications De Recherche Scientifique
Chimie médicinale : Développement de ligands
Chlorhydrate de N-méthylphénéthylamine : est utilisé en chimie médicinale pour le développement de ligands ciblant divers récepteurs. Ce composé sert de motif structurel dans la synthèse de molécules qui interagissent avec les adrénocepteurs, les récepteurs de la dopamine et les récepteurs de la sérotonine {svg_1}. Ces ligands peuvent moduler l'activité des récepteurs, ce qui conduit à des applications thérapeutiques potentielles pour les troubles liés à ces systèmes de neurotransmetteurs.
Pharmacologie : Analyse des substances psychoactives
En pharmacologie, le This compound est analysé pour ses propriétés psychoactives. En tant que dérivé de la phénéthylamine, il est structurellement similaire à diverses substances psychoactives et peut être utilisé comme composé de référence dans l'étude de l'abus de drogues et des effets des « drogues de synthèse » sur le système nerveux central {svg_2}.
Synthèse organique : Intermédiaire chimique
Ce composé est utilisé comme intermédiaire en synthèse organique. Sa structure est essentielle pour construire des molécules plus complexes, en particulier dans la synthèse de produits pharmaceutiques et de composés biologiquement actifs. La forme de sel de chlorhydrate améliore sa solubilité dans les solvants polaires, facilitant diverses réactions chimiques {svg_3}.
Biochimie : Études d'inhibition enzymatique
This compound : est utilisé en biochimie pour des études d'inhibition enzymatique. Il peut agir comme un inhibiteur pour des enzymes telles que la monoamine oxydase (MAO) et le transporteur de dopamine (DAT), qui sont cruciales dans le métabolisme et la fonction des neurotransmetteurs. La compréhension de ses effets inhibiteurs peut contribuer au développement de nouveaux traitements pour les troubles neurologiques {svg_4}.
Neurochimie : Mimétisme des neurotransmetteurs
En neurochimie, ce composé est étudié pour sa capacité à imiter les neurotransmetteurs endogènes tels que la dopamine et la norépinéphrine. Sa similitude structurelle lui permet de se lier aux mêmes récepteurs et d'induire des réponses physiologiques similaires, ce qui en fait un outil précieux pour l'étude des voies neurotransmettrices et de la pharmacologie des récepteurs {svg_5}.
Mécanisme D'action
Target of Action
N-Methylphenethylamine (NMPEA) is an endogenous compound in humans and is an isomer of amphetamine . The primary target of NMPEA is the Trace Amine-Associated Receptor 1 (TAAR1) , a G protein-coupled receptor which modulates catecholamine neurotransmission .
Mode of Action
NMPEA interacts with TAAR1, modulating the release of catecholamines, which are neurotransmitters involved in the regulation of various physiological functions such as mood, stress response, and attention .
Biochemical Pathways
NMPEA is derived from the trace amine, phenethylamine (PEA) . It is produced by phenylethanolamine N-methyltransferase with phenethylamine as a substrate, which significantly increases PEA’s effects . PEA breaks down into phenylacetaldehyde, which is further broken down into phenylacetic acid by monoamine oxidase . When this is inhibited by monoamine oxidase inhibitors, it allows more of the PEA to be metabolized into NMPEA .
Pharmacokinetics
It is known that nmpea is a naturally occurring trace amine neuromodulator in humans . It has been detected in human urine . More research is needed to fully understand the ADME properties of NMPEA.
Result of Action
The interaction of NMPEA with TAAR1 leads to the modulation of catecholamine neurotransmission . This can have various effects on physiological functions regulated by catecholamines, including mood, stress response, and attention .
Action Environment
It is known that nmpea is present in a number of different plant species and in a wide range of foodstuffs
Analyse Biochimique
Biochemical Properties
Phenethylamine, N-methyl-, hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is monoamine oxidase B (MAO-B), which metabolizes phenethylamine and its derivatives. This interaction leads to the formation of phenylacetic acid. Additionally, phenethylamine, N-methyl-, hydrochloride interacts with trace amine-associated receptor 1 (TAAR1), which regulates monoamine neurotransmission by inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .
Cellular Effects
Phenethylamine, N-methyl-, hydrochloride influences various cellular processes and cell types. It affects cell signaling pathways by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound also impacts gene expression and cellular metabolism by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation. The effects of phenethylamine, N-methyl-, hydrochloride on cellular function include enhanced mood, cognitive function, and mental well-being .
Molecular Mechanism
The molecular mechanism of action of phenethylamine, N-methyl-, hydrochloride involves its binding interactions with biomolecules and enzyme modulation. It binds to TAAR1, leading to the inhibition of VMAT2 and increased release of monoamine neurotransmitters. Additionally, phenethylamine, N-methyl-, hydrochloride inhibits MAO-B, preventing the breakdown of phenethylamine and prolonging its effects. These interactions result in changes in gene expression and neurotransmitter levels, contributing to its stimulant properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenethylamine, N-methyl-, hydrochloride change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that phenethylamine, N-methyl-, hydrochloride can have sustained effects on cellular function, including prolonged neurotransmitter release and modulation of gene expression .
Dosage Effects in Animal Models
The effects of phenethylamine, N-methyl-, hydrochloride vary with different dosages in animal models. At low doses, the compound enhances cognitive function and mood without significant adverse effects. At high doses, phenethylamine, N-methyl-, hydrochloride can cause toxic effects, including increased heart rate, hypertension, and behavioral changes similar to those observed with amphetamines. These threshold effects highlight the importance of dosage regulation in experimental settings .
Metabolic Pathways
Phenethylamine, N-methyl-, hydrochloride is involved in several metabolic pathways, primarily through its interaction with MAO-B. This enzyme metabolizes the compound into phenylacetic acid, which is further broken down into other metabolites. The compound also interacts with phenylethanolamine N-methyltransferase, which converts phenethylamine into N-methylphenethylamine, enhancing its effects. These metabolic pathways play a crucial role in regulating the levels and activity of phenethylamine, N-methyl-, hydrochloride in the body .
Transport and Distribution
Phenethylamine, N-methyl-, hydrochloride is transported and distributed within cells and tissues through various mechanisms. It is taken up by monoamine transporters, including the dopamine transporter (DAT) and norepinephrine transporter (NET), which facilitate its entry into neurons. Once inside the cells, the compound can be stored in vesicles or metabolized by enzymes such as MAO-B. The distribution of phenethylamine, N-methyl-, hydrochloride within tissues is influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of phenethylamine, N-methyl-, hydrochloride is primarily within monoamine neurons, where it exerts its effects on neurotransmitter release and metabolism. The compound is directed to specific compartments within the cells, including synaptic vesicles, where it can modulate neurotransmitter levels. Post-translational modifications and targeting signals play a role in directing phenethylamine, N-methyl-, hydrochloride to these specific subcellular locations, ensuring its proper function and activity .
Propriétés
IUPAC Name |
N-methyl-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-10-8-7-9-5-3-2-4-6-9;/h2-6,10H,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBADEXUNPVVIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
589-08-2 (Parent) | |
| Record name | Phenethylamine, N-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004104432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40194013 | |
| Record name | Phenethylamine, N-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4104-43-2 | |
| Record name | Benzeneethanamine, N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4104-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethylamine, N-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004104432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | USAF EL-29 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenethylamine, N-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylphenethylamine hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5T46442PR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide](/img/structure/B1206030.png)
![2-hydroxy-N-[(1-methyl-2-oxo-3-indolylidene)amino]benzamide](/img/structure/B1206031.png)


![methyl (2S)-2-[[[(2S,5R)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1206040.png)
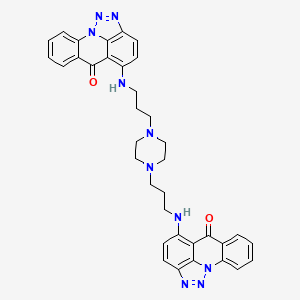

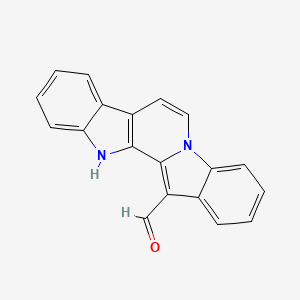
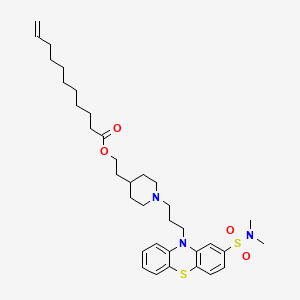

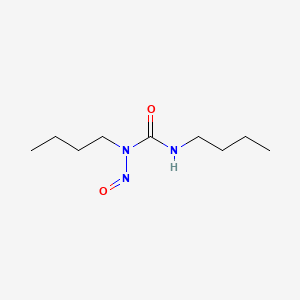


![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] dihydrogen phosphate](/img/structure/B1206054.png)